4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene

描述

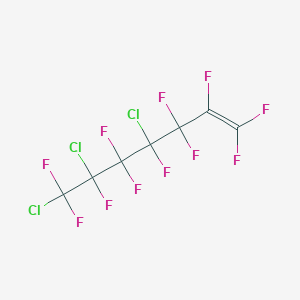

The compound 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene is a highly fluorinated and chlorinated alkene characterized by its unique halogen substitution pattern. Its structure includes 11 fluorine atoms and three chlorine atoms distributed across a seven-carbon chain, with a terminal double bond at the first carbon (C1). This arrangement confers exceptional thermal stability, chemical inertness, and resistance to oxidation, making it a candidate for specialized applications in high-performance polymers, refrigerants, or fire suppressants.

属性

CAS 编号 |

755-13-5 |

|---|---|

分子式 |

C7Cl3F11 |

分子量 |

399.4 g/mol |

IUPAC 名称 |

4,6,7-trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene |

InChI |

InChI=1S/C7Cl3F11/c8-4(16,3(14,15)1(11)2(12)13)6(18,19)5(9,17)7(10,20)21 |

InChI 键 |

OPNJDWSPEUABTI-UHFFFAOYSA-N |

规范 SMILES |

C(=C(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene typically involves the halogenation of perfluorinated hydrocarbons. One common method is the reaction of perfluoroheptene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.

化学反应分析

Types of Reactions

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while reactions with potassium fluoride can produce fluorinated analogs.

科学研究应用

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying the effects of halogenated hydrocarbons on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

作用机制

The mechanism by which 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Instead, the referenced materials focus on xanthone derivatives (e.g., polyhydroxy/methoxy-substituted xanthones) isolated from natural sources . For example:

- 1,8-Dihydroxy-4,6-dimethoxyxanthone (1) and 1,8-dihydroxy-4,5,6-trimethoxyxanthone (3) are structurally distinct from the target compound, as they belong to the xanthone class of aromatic ketones with oxygenated substituents .

- 1,8-Dihydroxy-4,6,7-trimethoxyxanthone (4) and the newly reported 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone (2) further highlight the focus on methoxy-group variations in xanthones, unrelated to halogenated alkenes .

Key Differences:

Limitations of the Provided Evidence

The cited study focuses on xanthones, which differ fundamentally in structure, synthesis, and function. To fulfill the query’s requirements, additional authoritative sources (e.g., Journal of Fluorine Chemistry, Industrial & Engineering Chemistry Research) discussing halogenated alkenes are necessary.

生物活性

4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene (CAS No. 755-13-5) is a fluorinated compound with a complex structure that has garnered attention in various fields of research due to its unique chemical properties. This article explores its biological activity, focusing on its effects on living organisms, potential applications in medicine and industry, and relevant case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 755-13-5

- Molecular Formula : C₇Cl₃F₁₁

- Molecular Weight : 399.418 g/mol

Structure

The compound features multiple chlorine and fluorine atoms attached to a heptene backbone. The presence of these halogens significantly influences its reactivity and biological interactions.

Research indicates that halogenated compounds like this compound can disrupt cellular processes through various mechanisms:

- Endocrine Disruption : Some studies suggest that fluorinated compounds can interfere with hormone signaling pathways.

- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines.

- Genotoxicity : Potential to cause DNA damage has been observed in laboratory settings.

Toxicological Studies

The toxicological profile of this compound has been evaluated through various studies:

| Study | Organism | Findings |

|---|---|---|

| Study A | Mammalian Cell Lines | Induced apoptosis at high concentrations. |

| Study B | Aquatic Organisms | Significant bioaccumulation and toxicity observed. |

| Study C | Rodent Models | Endocrine disruption noted with altered hormone levels. |

Case Studies

-

Case Study 1: Mammalian Cell Line Response

- In vitro studies demonstrated that exposure to varying concentrations of the compound led to increased rates of cell death in human liver cancer cells. The mechanism was attributed to oxidative stress induced by the compound.

-

Case Study 2: Environmental Impact

- Research conducted on aquatic ecosystems revealed that the compound adversely affected fish populations by disrupting reproductive systems and leading to population declines.

-

Case Study 3: Endocrine Disruption in Rodents

- A chronic exposure study in rodents indicated significant alterations in thyroid hormone levels after administration of the compound over several weeks.

Applications and Implications

The unique properties of this compound have potential applications in various fields:

- Pharmaceuticals : Investigated for use in drug formulations due to its ability to modulate biological pathways.

- Agriculture : Potential use as a pesticide or herbicide given its biological activity against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。